

# Application Note: HPLC and Mass Spectrometry Analysis of Licoflavone A

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Compound of Interest		
Compound Name:	Licoflavone A	
Cat. No.:	B2711092	Get Quote

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### Introduction

**Licoflavone A** is a prenylated flavonoid predominantly found in the roots of Glycyrrhiza species, commonly known as licorice.[1] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities. Notably, research has indicated its potential in cancer therapy, where it has been shown to suppress gastric cancer growth and metastasis by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway. The accurate identification and quantification of **Licoflavone A** in various matrices, including plant extracts and biological samples, are crucial for ongoing research and development.

This application note provides detailed protocols for the analysis of **Licoflavone A** using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The methodologies described herein are intended to offer a robust framework for researchers engaged in the qualitative and quantitative assessment of this promising natural compound.

## **Experimental Protocols**

# Sample Preparation: Extraction of Licoflavone A from Glycyrrhiza Root

This protocol outlines the solvent extraction of **Licoflavone A** from dried licorice root.



- Grinding: Dry the licorice root material and grind it into a fine powder to increase the surface area for extraction.
- Solvent Extraction:
  - Weigh 1.0 g of the powdered licorice root and place it into a suitable flask.
  - Add 50 mL of an ethanol/water (30:70, v/v) solution to the flask.[2]
  - Immerse the flask in a water bath maintained at 50°C for 60 minutes with continuous stirring.[2]
- Filtration: After extraction, filter the mixture to separate the solid plant material from the liquid extract. A microporous membrane can be used for effective filtration.
- Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the extraction solvent.
- Reconstitution: Reconstitute the dried extract in a known volume of methanol or a solvent compatible with the HPLC mobile phase for subsequent analysis.[3]

### **HPLC-MS/MS Analysis**

The following protocol is for the separation, identification, and quantification of **Licoflavone A** using a reversed-phase HPLC system coupled to a tandem mass spectrometer.

a. High-Performance Liquid Chromatography (HPLC)



Parameter	Recommended Conditions	
Column	C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm)	
Mobile Phase A	0.1% Formic Acid in Water	
Mobile Phase B	Acetonitrile	
Gradient Elution	0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B	
Flow Rate	1.0 mL/min	
Injection Volume	10 μL	
Column Temperature	30°C	
Detection	UV at 280 nm and Mass Spectrometer	

### b. Mass Spectrometry (MS)

Parameter	Recommended Conditions	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Scan Mode	Multiple Reaction Monitoring (MRM)	
Capillary Voltage	3.5 kV	
Source Temperature	120°C	
Desolvation Temperature	350°C	
Cone Gas Flow	50 L/hr	
Desolvation Gas Flow	600 L/hr	
Collision Gas	Argon	

## **Data Presentation**



The following tables summarize the expected quantitative data for the HPLC-MS/MS analysis of **Licoflavone A**.

Table 1: HPLC Retention Data

Compound	Expected Retention Time (min)	
Licoflavone A	15 - 20	

Note: The exact retention time may vary depending on the specific HPLC system, column, and mobile phase conditions.

Table 2: Mass Spectrometry Data for Licoflavone A

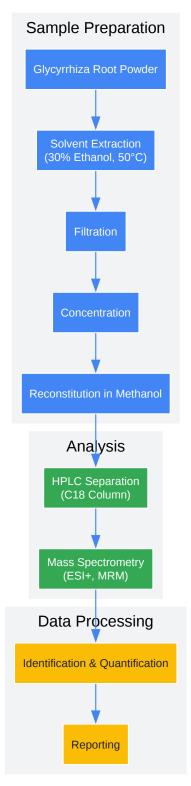
Compound	Precursor Ion ([M+H]+) m/z	Product Ion m/z	Collision Energy (eV)
Licoflavone A	323.1	267.1	20
153.0	35		

Note: The precursor ion corresponds to the protonated molecule of **Licoflavone A** (C20H18O4, exact mass: 322.12). The product ions are characteristic fragments used for identification and quantification in MRM mode.

# Visualizations Experimental Workflow



#### Experimental Workflow for Licoflavone A Analysis



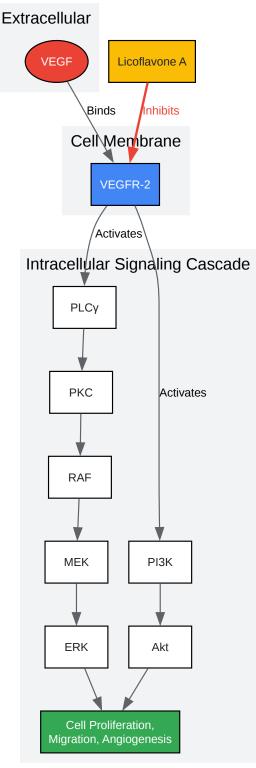
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Caption: Workflow for the extraction and analysis of **Licoflavone A**.



### **VEGFR-2 Signaling Pathway Inhibition by Licoflavone A**

VEGFR-2 Signaling Pathway Inhibition



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### References

- 1. CN1477104A Extraction and purification method of licoflavone Google Patents [patents.google.com]
- 2. Extraction of Glycyrrhizic Acid and Glabridin from Licorice PMC [pmc.ncbi.nlm.nih.gov]
- 3. ycmou.ac.in [ycmou.ac.in]
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